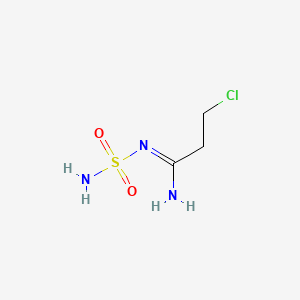

3-Chloro-N-sulfamoylpropanimidamide

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

106492-70-0 |

|---|---|

Molekularformel |

C3H8ClN3O2S |

Molekulargewicht |

185.63 g/mol |

IUPAC-Name |

3-chloro-N'-sulfamoylpropanimidamide |

InChI |

InChI=1S/C3H8ClN3O2S/c4-2-1-3(5)7-10(6,8)9/h1-2H2,(H2,5,7)(H2,6,8,9) |

InChI-Schlüssel |

QZFCNUHDVLMXDA-UHFFFAOYSA-N |

SMILES |

C(CCl)C(=NS(=O)(=O)N)N |

Isomerische SMILES |

C(CCl)/C(=N/S(=O)(=O)N)/N |

Kanonische SMILES |

C(CCl)C(=NS(=O)(=O)N)N |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Strategies for 3 Chloro N Sulfamoylpropanimidamide and Its Analogs

Retrosynthetic Analysis of the 3-Chloro-N-sulfamoylpropanimidamide Scaffold

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For the this compound scaffold, the primary disconnection points are typically at the C-N bonds of the imidamide functional group.

A logical retrosynthetic approach would involve disconnecting the N-sulfamoyl group and the amidine nitrogen from the central carbon atom. This leads to two main synthetic pathways. The first involves the reaction of a nitrile precursor, such as 3-chloropropionitrile (B165592), with sulfamide (B24259). The second pathway considers the reaction between an amidine derivative and a sulfonyl halide. These disconnections form the basis for the classical synthetic routes discussed in the following sections.

Classical Synthetic Routes to N-Sulfamoyl Imidamide Systems

The traditional methods for synthesizing N-sulfamoyl imidamide systems have been well-established and are widely used in industrial processes. These routes often involve condensation reactions and the use of readily available precursors.

Approaches via Nitrile Precursors (e.g., 3-Chloropropionitrile and Sulfamide Condensation)

A primary and industrially significant method for the synthesis of this compound hydrochloride involves the direct reaction of 3-chloropropionitrile with sulfamide in the presence of hydrogen chloride gas. prepchem.comgoogle.com This process is advantageous due to the high yields (around 70%) and the use of accessible and inexpensive industrial raw materials. google.com

The reaction is typically carried out by introducing dry hydrogen chloride gas into a stirred suspension of sulfamide in an excess of 3-chloropropionitrile. prepchem.comgoogle.com The temperature is controlled, often between 50°C and 60°C, and the reaction proceeds over several hours. google.com The product, N-Sulfamyl-3-chloropropionamidine hydrochloride, precipitates from the reaction mixture and can be isolated by filtration, washing with a suitable solvent like acetone, and drying. prepchem.comgoogle.com An important aspect of this method is the ability to recover and recycle the excess 3-chloropropionitrile, adding to the economic feasibility of the process. google.com

A variation of this method involves the in situ generation of 3-halopropionitrile from acrylonitrile (B1666552) by the addition of a hydrogen halide. google.com This approach further streamlines the process by utilizing an even more fundamental starting material.

| Reactants | Reagents/Conditions | Product | Yield | Reference |

| Sulfamide, 3-Chloropropionitrile | Dry Hydrogen Chloride gas, 50-60°C | N-Sulfamyl-3-chloropropionamidine hydrochloride | ~70% | google.com |

| Sulfamide, 3-Chloropropionitrile | Hydrogen Chloride gas, cooling with ice water | N-Sulfamyl-3-chloropropionamidine hydrochloride | Not specified | prepchem.com |

Strategies Involving Sulfonyl Halides and Amidine Derivatives

While less common for the direct synthesis of this compound, the reaction of sulfonyl halides with amidine derivatives represents a general strategy for forming N-sulfonylated amidines. This approach is versatile and can be adapted to produce a wide range of analogs. The core of this method is the nucleophilic attack of the amidine nitrogen onto the electrophilic sulfur atom of the sulfonyl halide, leading to the formation of the desired N-S bond.

The synthesis of N-acylsulfenamides from amides and N-thiosuccinimides provides a related example of forming a nitrogen-sulfur bond, which is a key step in these types of syntheses. nih.gov This highlights the broader applicability of activating sulfur-containing reagents for reaction with nitrogen nucleophiles.

Condensation Reactions for Imidamide Backbone Formation

The formation of the imidamide backbone is a critical step in these syntheses. Imide condensation reactions are a powerful tool for constructing this functionality. nih.gov These reactions typically involve the coupling of a carboxylic acid derivative with an amine or an amide, often facilitated by a coupling agent or by heating to drive off water.

In the context of N-sulfamoyl imidamide synthesis, a pre-formed N-sulfamoyl amine could theoretically be condensed with a suitable carboxylic acid derivative to form the final product. However, the more direct routes previously described are generally more efficient for the specific target compound.

Modern Catalytic and Metal-Free Approaches for Synthesis

Recent advancements in organic synthesis have led to the development of more sophisticated and often milder methods for constructing molecules like this compound. These modern approaches frequently utilize transition-metal catalysts or proceed through metal-free pathways, offering advantages in terms of efficiency, selectivity, and functional group tolerance.

Transition Metal-Mediated or -Free C–N Bond Formations

The formation of the carbon-nitrogen (C-N) bonds in the imidamide group is a key transformation that can be facilitated by modern synthetic methods. Both transition-metal-catalyzed and metal-free approaches have been developed for C-N bond formation, offering alternatives to classical condensation reactions.

Transition Metal-Mediated Approaches:

Copper-catalyzed reactions have proven effective for the synthesis of N-sulfonylimidates, which are closely related to N-sulfamoyl imidamide systems. For instance, a three-component coupling of terminal alkynes, sulfonyl azides, and alcohols using a copper catalyst can efficiently produce N-sulfonylimidates. researchgate.net These imidates can then be readily transformed into amidines. researchgate.net While not a direct synthesis of this compound, this methodology demonstrates the power of transition metals in facilitating the key bond formations.

Metal-Free Approaches:

The development of transition-metal-free methods for C-N bond formation is a significant area of research, driven by the desire to avoid potentially toxic and expensive metal catalysts. researchgate.net These methods often rely on the activation of substrates to make them more susceptible to nucleophilic attack.

For example, a protocol has been developed for the intramolecular C-N bond forming dearomatization and aryl C-H amination that is metal-free. nih.gov This is achieved through the in situ generation of a potent electrophilic aminating agent. nih.gov While this specific application is for forming cyclic amines, the underlying principles of activating a nitrogen source for C-N bond formation are relevant to the synthesis of N-sulfamoyl imidamide systems.

Furthermore, the activation of amides by N-C bond cleavage under transition-metal-free conditions has emerged as a powerful strategy. nih.gov This approach allows for the direct functionalization of the typically inert amide linkage, providing a route to form C-N bonds with high selectivity. nih.gov

Organocatalysis in Imidamide Formation

The formation of the imidamide group in this compound and its analogs can be approached through various synthetic routes. While traditional methods often rely on stoichiometric reagents, recent advancements have highlighted the potential of organocatalysis to achieve this transformation under milder and more environmentally benign conditions.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers several advantages in the synthesis of N-sulfamoyl imidamides. These catalysts can activate substrates through various non-covalent interactions, such as hydrogen bonding and protonation, facilitating the nucleophilic attack of an amine on a nitrile or imidate precursor. For instance, bifunctional organocatalysts bearing both a Brønsted acid and a Brønsted base moiety can effectively promote the addition of sulfamide to an activated nitrile derivative.

A potential organocatalytic approach to this compound could involve the use of a chiral organocatalyst to not only promote the reaction but also to induce stereoselectivity if a chiral center is present or introduced. Research into the organocatalytic asymmetric activation of N-sulfonyl amide C-N bonds has demonstrated the feasibility of using organocatalysts to manipulate related functional groups under mild conditions. nih.govnih.gov This suggests that similar strategies could be developed for the asymmetric synthesis of chiral N-sulfamoyl imidamide analogs.

Stereoselective Synthesis of Chiral Analogs (If Stereocenters are Introduced)

While this compound itself is achiral, the synthesis of chiral analogs is of great interest for the development of new therapeutic agents with improved pharmacological profiles. The introduction of a stereocenter, for example, at the carbon atom adjacent to the chloro group or on the N-sulfamoyl group, would lead to enantiomeric pairs with potentially different biological activities.

The stereoselective synthesis of such chiral analogs can be achieved through several strategies. One prominent method involves the use of chiral auxiliaries. For instance, a chiral sulfinamide, such as tert-butanesulfinamide, can be employed to direct the stereochemical outcome of key bond-forming reactions. nih.govca.gov The synthesis of chiral β-homoprolines has been successfully demonstrated using the stereodivergent allylation of chiral N-tert-butanesulfinyl imines, highlighting the power of this approach in creating stereochemically defined nitrogen-containing heterocycles. nih.gov A similar strategy could be envisioned for the synthesis of chiral this compound analogs, where a chiral sulfinyl group is temporarily installed to control the stereochemistry of a subsequent reaction, and then removed to afford the desired chiral product.

Another approach to stereoselective synthesis is the use of chiral catalysts, as mentioned in the context of organocatalysis. A chiral catalyst can create a chiral environment around the reacting molecules, favoring the formation of one enantiomer over the other.

| Strategy | Description | Key Features |

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated into the substrate to direct the stereochemistry of a subsequent reaction. | High diastereoselectivity, well-established methodology. nih.govca.gov |

| Chiral Catalysis | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. | High catalytic efficiency, potential for high enantioselectivity. |

| Substrate Control | A pre-existing stereocenter in the starting material directs the formation of a new stereocenter. | Dependent on the availability of chiral starting materials. |

Green Chemistry Principles in Compound Synthesis and Purification

The application of green chemistry principles to the synthesis of this compound is crucial for minimizing the environmental impact of its production. ucl.ac.uk This involves the development of processes that are more efficient, use less hazardous substances, and generate less waste.

Solvent-Free Reaction Conditions

One of the key principles of green chemistry is the reduction or elimination of the use of volatile organic solvents, which are often toxic, flammable, and contribute to air pollution. nih.govethz.chnih.gov The synthesis of amides and related compounds under solvent-free conditions has been an area of active research. researchgate.netsemanticscholar.orgscielo.brumb.educhemistryworldconference.comui.ac.idrsc.org

For the synthesis of this compound, a solvent-free approach could involve the direct reaction of 3-chloropropionitrile and sulfamide, potentially with a solid-supported catalyst or under high-energy milling conditions (mechanochemistry). Such methods can lead to significantly reduced waste and simplified product isolation procedures. Reports on the solvent-free synthesis of imidazolines and other nitrogen-containing heterocycles demonstrate the feasibility and benefits of this approach. scielo.brumb.eduui.ac.id

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govnih.govresearchgate.net The direct interaction of microwave irradiation with the reacting molecules can lead to rapid and uniform heating, which can be particularly beneficial for the synthesis of N-sulfamoyl derivatives.

The application of microwave irradiation to the synthesis of this compound could significantly improve the efficiency of the reaction between 3-chloropropionitrile and sulfamide. The optimization of parameters such as microwave power, temperature, and reaction time would be crucial for maximizing the yield and purity of the product. The successful microwave-assisted synthesis of various sulfonamides and related compounds provides a strong precedent for its application in this context. nih.govnih.govresearchgate.net

Atom Economy and Waste Minimization Strategies

Atom economy is a measure of the efficiency of a chemical reaction in converting the atoms of the reactants into the desired product. primescholars.com A high atom economy is a key goal of green chemistry, as it directly relates to the reduction of waste. researchgate.netblazingprojects.comosti.gov In the context of this compound synthesis, maximizing atom economy would involve choosing a synthetic route that minimizes the formation of byproducts. The traditional synthesis of N-Sulfamyl-3-chloropropionamidine hydrochloride involves the reaction of sulfamide with 3-chloropropionitrile in the presence of hydrogen chloride gas. prepchem.com

Waste minimization strategies are critical in the industrial production of pharmaceuticals and their intermediates. dcu.iecore.ac.uk For the synthesis of this compound, which is an intermediate in the production of drugs like famotidine (B1672045), implementing a comprehensive waste minimization program is essential. dcu.ie This includes:

Process Optimization: Fine-tuning reaction conditions to maximize yield and minimize byproduct formation.

Solvent Recycling: Recovering and reusing solvents to reduce consumption and waste.

Catalyst Recovery and Reuse: Employing heterogeneous or recyclable catalysts to avoid their disposal after a single use.

Waste Stream Analysis: Identifying and quantifying waste streams to develop targeted reduction strategies.

By integrating these green chemistry principles and waste minimization strategies, the synthesis of this compound can be made more sustainable and economically viable.

| Green Chemistry Principle | Application in Synthesis of this compound |

| Solvent-Free Reactions | Direct reaction of starting materials without a solvent medium. researchgate.netsemanticscholar.orgscielo.brumb.educhemistryworldconference.comui.ac.idrsc.org |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate the reaction and improve efficiency. nih.govnih.govresearchgate.net |

| High Atom Economy | Designing synthetic routes that incorporate the maximum number of atoms from the reactants into the final product. primescholars.com |

| Waste Minimization | Implementing strategies to reduce, reuse, and recycle materials throughout the manufacturing process. researchgate.netblazingprojects.comosti.govdcu.iecore.ac.uk |

Mechanistic Investigations of 3 Chloro N Sulfamoylpropanimidamide Reactivity

Electron Density Distribution and Resonance Structures of the Imidamide-Sulfamoyl System

The reactivity of 3-Chloro-N-sulfamoylpropanimidamide is fundamentally governed by the distribution of electron density across its molecular framework. The imidamide-sulfamoyl system, -C(=NSO₂NH₂)N-, features a complex electronic environment arising from the competing and complementary effects of its constituent atoms and groups.

The sulfamoyl group (-SO₂NH₂) is strongly electron-withdrawing due to the high electronegativity of the oxygen and nitrogen atoms bonded to the sulfur center. This inductive effect significantly lowers the electron density on the attached imidamide nitrogen. Consequently, the carbon atom of the C=N double bond becomes more electrophilic and susceptible to nucleophilic attack.

Resonance delocalization plays a critical role in stabilizing the molecule and influencing its electronic character. Several resonance structures can be drawn to represent the distribution of π-electrons and lone pairs within the imidamide-sulfamoyl core. The primary resonance contributors involve the delocalization of the lone pair from the sp²-hybridized nitrogen onto the carbon and the movement of π-electrons within the C=N bond and the S=O bonds.

Key Resonance Structures of the Imidamide-Sulfamoyl System:

Structure A (Neutral): The primary, neutral Lewis structure with a double bond between the carbon and the sulfamoyl-bearing nitrogen.

Structure B (Charge-Separated): Delocalization of the lone pair from the second nitrogen atom creates a positive charge on that nitrogen and a negative charge on the sulfamoyl-bearing nitrogen. This highlights the amidine-like character.

Structure C and D (Sulfonyl Group Involvement): Delocalization can extend into the sulfonyl group, placing a negative charge on one of the oxygen atoms. This indicates that the sulfonyl group not only acts as an inductive sink but also participates in resonance, further stabilizing the conjugate base and influencing the acidity of the N-H protons.

This electron delocalization reduces the double-bond character of the C=N bond, potentially affecting its rotational barrier and susceptibility to isomerization. The net effect is a molecule with a highly polarized and reactive imidamide carbon, acidic N-H protons, and an electrophilic sulfur center. Theoretical calculations on related sulfur-nitrogen compounds confirm that the nitrogen atom is typically negative, while the sulfur atom is positive, supporting the electrophilic nature of the sulfur center.

Reactivity of the Imidamide Moiety

The imidamide functional group is the central hub of reactivity in this compound, participating in substitution, tautomerization, and isomerization reactions.

Although not a traditional acyl group, the imidamide carbon behaves as an electrophile in a manner analogous to carboxylic acid derivatives, undergoing nucleophilic substitution via an addition-elimination mechanism. masterorganicchemistry.comkhanacademy.org The electron-withdrawing sulfamoyl group enhances the electrophilicity of the carbon center, making it a prime target for nucleophiles.

The general mechanism involves two key steps:

Nucleophilic Addition: A nucleophile attacks the electrophilic carbon of the C=N double bond, breaking the π-bond and forming a tetrahedral intermediate. masterorganicchemistry.com

Elimination: The tetrahedral intermediate collapses, reforming a double bond and expelling a leaving group. The stability of the potential leaving group is a critical factor in determining the reaction's feasibility. khanacademy.org

In reactions involving this compound, the sulfamoyl group or the other amino group can potentially act as leaving groups, depending on the reaction conditions and the nature of the attacking nucleophile. This reactivity is harnessed in the synthesis of more complex molecules. For instance, its role as a precursor to famotidine (B1672045) involves condensation with another reagent, showcasing a practical application of this substitution pathway. smolecule.com

Table 1: Comparison of Electrophilicity in Acyl and Imidamide Systems

| Functional Group | Carbonyl/Imidoyl Carbon Electrophilicity | Activating Group | Leaving Group Potential |

| Acyl Chloride | Very High | -Cl (Inductive) | High (Cl⁻ is a weak base) |

| Acid Anhydride | High | -OCOR (Resonance/Inductive) | Good (Carboxylate is a stable anion) |

| Thioester | High | -SR (Less resonance donation) | Good (Thiolate is a good leaving group) |

| Imidamide-Sulfamoyl | High | -NSO₂NH₂ (Inductive) | Moderate to Good (Sulfamoylamide anion) |

| Ester | Moderate | -OR (Resonance donation) | Moderate (Alkoxide is a strong base) |

| Amide | Low | -NR₂ (Strong resonance donation) | Poor (Amide anion is a very strong base) |

This table provides a qualitative comparison based on general principles of organic reactivity.

The imidamide moiety is capable of existing in different structural forms through tautomerism and geometric isomerization.

Tautomerism: Similar to amidines, this compound can exhibit imine-enamine tautomerism. This involves the migration of a proton between the two nitrogen atoms of the imidamide group. The equilibrium between these tautomers is influenced by factors such as solvent polarity and pH.

E/Z Isomerism: The presence of the C=N double bond introduces the possibility of geometric isomers (E/Z isomerism). Rotation around this bond is restricted, leading to distinct spatial arrangements of the substituents attached to the carbon and nitrogen atoms. The interconversion between E and Z isomers can occur under thermal or photochemical conditions and may proceed through a rotational or an inversion mechanism at the nitrogen atom. In some systems, isomerization around an azomethine double bond can be a competitive process alongside other reactions like proton transfer. tautomer.eu The specific equilibrium and energy barrier for this process in this compound would depend on the steric bulk and electronic properties of the substituents.

Transformations Involving the Sulfamoyl Group

The sulfamoyl group (-SO₂NH₂) is not merely a passive, electron-withdrawing entity; it is a reactive functional group with distinct chemical properties at both its sulfur and nitrogen centers.

The sulfur atom in the sulfonyl group is at a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms, rendering it significantly electrophilic. This makes it susceptible to nucleophilic attack. Substitution reactions at the sulfonyl sulfur typically proceed through a concerted SN2-type mechanism or an addition-elimination pathway involving a trigonal bipyramidal intermediate. nih.gov

While sulfonyl chlorides are classic substrates for these reactions, the S-N bond in a sulfamoylamide can also be cleaved by potent nucleophiles under certain conditions. britannica.com

Potential Nucleophilic Reactions at Sulfur:

| Nucleophile | Product Type | General Conditions |

| Hydroxide (OH⁻) | Sulfonic Acid Salt | Basic hydrolysis |

| Amines (R-NH₂) | Substituted Sulfonamide | Often requires activation |

| Alcohols (R-OH) | Sulfonate Ester | Typically via sulfonyl halides |

These reactions are generally less facile than those with sulfonyl chlorides but can occur under forcing conditions, leading to the cleavage of the sulfamoyl group from the imidamide moiety.

The nitrogen atoms of the sulfamoyl group possess lone pairs of electrons and can act as nucleophiles, although their reactivity is attenuated by the adjacent electron-withdrawing SO₂ group. Nevertheless, they can undergo both alkylation and acylation under appropriate conditions.

N-Alkylation: This reaction involves the formation of a new N-C bond. It is typically achieved by treating the sulfamoyl compound with an alkylating agent, such as an alkyl halide or an alcohol, often in the presence of a base to deprotonate the nitrogen, thereby increasing its nucleophilicity. ionike.com Various catalysts, including those based on iron or copper, have been developed to facilitate the N-alkylation of sulfonamides with alcohols in an environmentally benign manner. ionike.com

N-Acylation: The introduction of an acyl group onto the sulfamoyl nitrogen forms an N-acylsulfonamide derivative. This transformation is of significant interest in medicinal chemistry as N-acyl sulfonamides are common motifs in pharmaceuticals. nih.gov The reaction is commonly performed using acylating agents like acid chlorides or anhydrides. nih.govtandfonline.com Various catalytic systems, including Lewis acids and heteropolyacids, have been shown to efficiently promote the N-acylation of sulfonamides under mild conditions. tandfonline.comtandfonline.comacs.org

Table 2: Reagents for N-Alkylation and N-Acylation of Sulfonamides

| Transformation | Reagent Class | Specific Examples | Catalyst/Conditions |

| N-Alkylation | Alkyl Halides | Methyl iodide, Benzyl bromide | Base (e.g., K₂CO₃, NaH) nih.gov |

| Alcohols | Benzylic alcohols | Transition metal catalysts (e.g., FeCl₂, Cu) ionike.com | |

| N-Acylation | Acyl Chlorides | Acetyl chloride, Benzoyl chloride | Base (e.g., pyridine) or Lewis Acid (e.g., Cu(OTf)₂) tandfonline.com |

| Acid Anhydrides | Acetic anhydride, Propionic anhydride | Acid (e.g., H₂SO₄) or Lewis Acid catalyst nih.gov | |

| Carboxylic Acids | Acetic acid | Coupling agents (e.g., DCC, EDC) semanticscholar.org | |

| N-Acylbenzotriazoles | RCO-Bt | Base (e.g., NaH) semanticscholar.org |

Role of the 3-Chloro Group in Reaction Pathways

The chlorine atom at the 3-position is the primary site of reactivity in this compound, making it susceptible to both nucleophilic substitution and elimination reactions. The electron-withdrawing nature of the adjacent N-sulfamoylpropanimidamide group plays a crucial role in activating the C-Cl bond, thereby facilitating its cleavage.

Nucleophilic Substitution Reactions (S_N2, S_N1) at the Chlorinated Carbon

Nucleophilic substitution at the chlorinated carbon is a predominant reaction pathway for this compound. The mechanism of this substitution, whether it proceeds via a concerted bimolecular (S_N2) or a stepwise unimolecular (S_N1) pathway, is influenced by several factors including the nature of the nucleophile, the solvent, and the reaction conditions.

The primary nature of the carbon bearing the chlorine atom generally favors an S_N2 mechanism. In this pathway, the nucleophile attacks the electrophilic carbon atom from the backside, leading to an inversion of stereochemistry if the carbon were chiral. The rate of an S_N2 reaction is dependent on the concentration of both the substrate and the nucleophile. For this compound, strong, unhindered nucleophiles in polar aprotic solvents would be expected to promote the S_N2 pathway.

While less likely, an S_N1 mechanism cannot be entirely ruled out, particularly under conditions that could stabilize a potential carbocation intermediate. The S_N1 pathway involves the initial, rate-determining departure of the leaving group (chloride ion) to form a primary carbocation. This carbocation would then be rapidly attacked by a nucleophile. However, primary carbocations are inherently unstable, making this pathway less favorable than the S_N2 mechanism. The presence of polar protic solvents, which can solvate both the carbocation and the leaving group, could potentially favor an S_N1 reaction.

Table 1: Factors Influencing the Nucleophilic Substitution Mechanism of this compound

| Factor | Favors S_N2 Mechanism | Favors S_N1 Mechanism |

| Substrate | Primary halide | Tertiary halide (less relevant here) |

| Nucleophile | Strong, high concentration | Weak, low concentration |

| Solvent | Polar aprotic (e.g., Acetone, DMF) | Polar protic (e.g., Water, Ethanol) |

| Leaving Group | Good leaving group (Cl- is moderate) | Good leaving group |

Elimination Reactions to Form Unsaturated Species

In the presence of a strong, sterically hindered base, this compound can undergo elimination reactions to yield unsaturated products. The most common type of elimination in such systems is a β-elimination, specifically an E2 (bimolecular elimination) reaction.

In an E2 mechanism, the base abstracts a proton from the carbon adjacent (β-position) to the carbon bearing the chlorine atom, while simultaneously, the C-Cl bond breaks and a double bond is formed. This is a concerted process and requires an anti-periplanar arrangement of the abstracted proton and the leaving group. The rate of the E2 reaction is dependent on the concentration of both the substrate and the base.

The likely product of such an elimination would be N-sulfamoylpropenimidamide. The regioselectivity of the elimination (i.e., which β-proton is removed if there are multiple options) is governed by Zaitsev's rule (favoring the more substituted alkene) or Hofmann's rule (favoring the less substituted alkene), often depending on the steric bulk of the base.

Intramolecular Cyclization and Rearrangement Studies

The structure of this compound, with its multiple nucleophilic nitrogen atoms and an electrophilic carbon center, presents the possibility for intramolecular cyclization reactions. Under specific conditions, typically in the presence of a base, a nitrogen atom from the sulfamoyl or imidamide group could act as an internal nucleophile, attacking the carbon bearing the chlorine atom to form a heterocyclic ring system.

For instance, deprotonation of one of the nitrogen atoms could initiate a nucleophilic attack on the γ-carbon, leading to the formation of a five- or six-membered ring. The feasibility of such a cyclization would depend on the conformational flexibility of the molecule and the relative activation energies of intermolecular versus intramolecular reactions. Studies on related N-substituted sulfonamides have shown that intramolecular cyclizations can be a viable synthetic route to various heterocyclic compounds. rsc.org

Rearrangement reactions of this compound have not been extensively reported in the literature. However, under conditions that might promote the formation of a carbocation intermediate (e.g., S_N1 conditions), the possibility of hydride or other shifts to form a more stable carbocation, followed by nucleophilic attack, could lead to rearranged products. Given the instability of the primary carbocation that would be formed, such rearrangements are considered unlikely under typical reaction conditions.

Reaction Kinetics and Thermodynamic Profiles

A comprehensive understanding of the reaction kinetics and thermodynamic profile of this compound is essential for process optimization in industrial applications, such as the synthesis of famotidine.

The kinetics of the nucleophilic substitution reactions are expected to follow second-order rate laws for an S_N2 mechanism (rate = k[substrate][nucleophile]) and first-order for an S_N1 mechanism (rate = k[substrate]). Experimental determination of the rate constants (k), activation energies (Ea), and pre-exponential factors (A) through methods like monitoring reactant concentration over time at various temperatures would provide crucial insights into the reaction mechanism.

Table 2: Hypothetical Kinetic Parameters for S_N2 Reaction of this compound

| Parameter | Value | Description |

| Rate Constant (k) | Dependent on temperature and reactants | Measures the rate of the reaction |

| Activation Energy (Ea) | Moderate to high | The minimum energy required for the reaction to occur |

| Pre-exponential Factor (A) | Dependent on collision frequency and orientation | Relates to the frequency of effective collisions |

Detailed calorimetric studies would be required to experimentally determine these thermodynamic parameters. Computational chemistry could also provide valuable estimates of the thermodynamic properties of the reactants, products, and transition states involved in the various reaction pathways.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Stability

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling accurate calculation of the electronic structure of molecules. DFT studies on 3-Chloro-N-sulfamoylpropanimidamide can elucidate its geometric parameters, conformational preferences, and electronic properties, which are fundamental to understanding its chemical behavior. tandfonline.comresearchgate.net

The three-dimensional structure of a molecule is critical to its properties and reactivity. researchgate.net Geometry optimization calculations using DFT, for instance with the B3LYP functional and a 6-31G(d,p) basis set, can predict the most stable arrangement of atoms in this compound. tandfonline.com The molecule possesses several rotatable bonds (C-C, C=N, and S-N), leading to various possible conformers.

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C-Cl | 1.805 | |

| C-C | 1.530 | |

| C=N | 1.285 | |

| C-N (single) | 1.340 | |

| N-S | 1.650 | |

| S=O | 1.450 | |

| **Bond Angles (°) ** | ||

| Cl-C-C | 110.5 | |

| C-C-C | 112.0 | |

| C-C=N | 121.0 | |

| C-N-S | 125.0 | |

| O-S-O | 120.0 | |

| Dihedral Angles (°) | ||

| Cl-C-C-C | 65.0 (gauche) |

Note: The values in this table are representative and based on DFT calculations performed on analogous structures. Actual values may vary depending on the level of theory and basis set used.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energies and spatial distributions of the HOMO and LUMO of this compound are crucial for understanding its role as a reactive intermediate.

For this molecule, the HOMO is expected to be localized on the electron-rich atoms, particularly the nitrogen and oxygen atoms of the sulfamoyl and imidamide groups, which possess lone pairs of electrons. The LUMO, conversely, is anticipated to be centered on the anti-bonding σ* orbital of the C-Cl bond. This is due to the high electronegativity of the chlorine atom and the electron-withdrawing nature of the adjacent imidamide and sulfamoyl groups, which lower the energy of this orbital. smolecule.com

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. mdpi.com From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness (η), electronic chemical potential (μ), and the global electrophilicity index (ω) can be calculated to quantify the molecule's reactivity. researchgate.net The low-lying LUMO associated with the C-Cl bond makes the β-carbon atom highly electrophilic and susceptible to attack by nucleophiles, which is consistent with its known chemical reactions. smolecule.comsavemyexams.com

Table 2: Predicted FMO Energies and Global Reactivity Descriptors

| Parameter | Symbol | Predicted Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -7.5 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.2 |

| HOMO-LUMO Energy Gap | ΔE | 6.3 |

| Chemical Hardness | η = (ELUMO - EHOMO)/2 | 3.15 |

| Electronic Chemical Potential | μ = (EHOMO + ELUMO)/2 | -4.35 |

Note: These values are illustrative and represent typical results from DFT calculations for similar organic molecules.

Computational chemistry is extensively used to model reaction pathways and elucidate the structures of transient species like transition states. nih.gov A primary reaction of this compound is nucleophilic substitution, where the chloride ion is displaced by a nucleophile. smolecule.com This reaction is central to its use in the synthesis of famotidine (B1672045).

Theoretical calculations can model the SN2 (bimolecular nucleophilic substitution) mechanism for this transformation. docbrown.infostudymind.co.uk In this mechanism, the nucleophile attacks the electrophilic carbon atom from the side opposite to the chlorine leaving group. DFT calculations can map the potential energy surface of the reaction, identifying the transition state structure. The transition state for an SN2 reaction typically features a pentacoordinate carbon atom where the bond to the incoming nucleophile is partially formed, and the bond to the leaving group (chloride) is partially broken. nih.gov

The activation energy (the energy difference between the reactants and the transition state) can be calculated, providing a quantitative measure of the reaction's kinetic feasibility. Theoretical studies on the hydrolysis of other chloroalkanes have shown that such calculations can accurately predict reaction barriers and provide insights that are in good agreement with experimental data. nih.gov

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum chemical calculations are powerful for single molecules (often modeled in the gas phase or with implicit solvent models), Molecular Dynamics (MD) simulations are used to study the behavior of molecules in an explicit solvent environment over time. mdpi.com MD simulations can provide a detailed picture of solute-solvent interactions, such as hydrogen bonding, and their influence on the conformation and dynamics of this compound. nih.gov

In a polar protic solvent like water or ethanol, the sulfamoyl and imidamide groups, with their N-H and S=O moieties, would act as hydrogen bond donors and acceptors. MD simulations can reveal the structure and dynamics of the solvation shell around the molecule. nih.govresearchgate.net These strong intermolecular interactions with the solvent can stabilize certain conformations over others and can influence the reaction pathway. For instance, the solvation of the leaving chloride ion and the incoming nucleophile is a critical factor in the energetics of the SN2 reaction. nih.gov Simulations can quantify properties like the radial distribution function to understand the structuring of solvent molecules around specific functional groups. mdpi.com

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Modeling (Non-Biological)

Quantitative Structure-Property/Reactivity Relationship (QSPR/QSRR) models are statistical tools that correlate the chemical structure of molecules with their physical properties or reactivity. nih.govaidic.it These models are built on the principle that the properties of a chemical are determined by its molecular structure. mdpi.com

For this compound and related analogs, a QSPR study could be developed to predict non-biological properties such as boiling point, solubility, or chromatographic retention times. nih.gov The process involves:

Descriptor Calculation: Calculating a large number of molecular descriptors (e.g., constitutional, topological, geometric, and quantum-chemical) for a series of related compounds using computational software.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) to build a mathematical equation that links a subset of these descriptors to the experimental property of interest. nih.gov

Validation: Rigorously validating the model to ensure its predictive power for new, untested compounds.

While specific QSPR models for this compound are not published, the methodology is a standard computational approach for property prediction in chemical research and industry. aidic.it

Predictive Modeling for Synthetic Accessibility and Route Design

Modern computational chemistry also offers tools to aid in the design of synthetic routes. Retrosynthesis prediction software, often employing artificial intelligence and machine learning, can propose viable synthetic pathways for a target molecule like this compound. nih.gov These programs are trained on vast databases of known chemical reactions and can suggest disconnections and precursor molecules. nih.gov

Furthermore, computational algorithms can assess the "synthetic accessibility" of a molecule. chemrxiv.org This is a score that estimates the difficulty of synthesizing a compound based on factors like its structural complexity, the presence of challenging functional groups, and the commercial availability of starting materials. rsc.org For an intermediate like this compound, such tools could be used to explore alternative, potentially more efficient or greener, synthetic routes compared to established methods. These predictive models help chemists make more informed decisions during the early stages of synthetic planning, saving time and resources. rsc.org

Advanced Spectroscopic and Crystallographic Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation

High-resolution NMR spectroscopy is indispensable for confirming the molecular structure of 3-Chloro-N-sulfamoylpropanimidamide. Analysis of ¹H and ¹³C NMR spectra allows for the mapping of the carbon skeleton and the assignment of protons, providing unambiguous evidence of its formation during synthesis. While chemical suppliers indicate the availability of standard ¹H and ¹³C NMR data for the hydrochloride salt of the compound, detailed academic studies presenting and interpreting these spectra are not widely available. pharmaffiliates.combldpharm.com

A theoretical analysis of the structure suggests the following distinct proton and carbon environments that would be resolved by NMR spectroscopy.

Table 1: Expected ¹H and ¹³C NMR Environments for this compound

| Atom Type | Label in Structure | Chemical Environment | Expected Multiplicity (¹H NMR) |

|---|---|---|---|

| Carbon | C1 | Methylene (B1212753) adjacent to C=N | Triplet (t) |

| Carbon | C2 | Methylene adjacent to Chlorine | Triplet (t) |

| Carbon | C3 | Imidamide carbon | Not applicable |

| Proton | H-C1 | Protons on methylene C1 | Triplet (t) |

| Proton | H-C2 | Protons on methylene C2 | Triplet (t) |

| Proton | H-N (Amidine) | Amidine protons | Broad Singlet |

| Proton | H-N (Sulfamoyl) | Sulfamoyl protons | Broad Singlet |

Note: This table is based on a theoretical structural analysis. Experimental chemical shift values are not publicly available.

Two-dimensional (2D) NMR experiments are powerful tools for the definitive assignment of complex structures. For this compound, these techniques would confirm connectivity and spatial relationships.

COSY (Correlation Spectroscopy): Would establish the proton-proton coupling between the two methylene groups (-CH₂-CH₂-), showing a cross-peak between the triplets corresponding to H-C1 and H-C2.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon, confirming the assignments of C1/H-C1 and C2/H-C2.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) correlations. Key correlations would include the H-C1 protons to the imidamide carbon (C3) and the H-C2 protons to the imidamide carbon (C3), confirming the propanimidamide (B3024157) backbone.

NOESY (Nuclear Overhauser Effect Spectroscopy): Could provide information on the spatial proximity of protons, which would be critical in determining the preferred conformation and the stereochemistry around the C=N double bond (E/Z isomerism).

A review of published scientific literature did not yield specific 2D NMR studies conducted on this compound.

The structure of this compound presents several features amenable to study by dynamic NMR (DNMR). These include the potential for restricted rotation around the C-N and N-S bonds, as well as the possibility of prototropic tautomerism between the imidamide and its corresponding enamine or other forms. clockss.org DNMR experiments, conducted at varying temperatures, could measure the energy barriers for these conformational changes. libretexts.org

However, no specific dynamic NMR studies investigating the conformational exchange or tautomeric equilibria of this compound have been reported in the accessible scientific literature.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis in Reactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in the molecule, confirming its successful synthesis and purity. The FT-IR spectrum provides information on characteristic vibrations of the molecule's bonds. For imidoyl chlorides, a related class of compounds, a characteristic C=N stretching band is observed near 1650-1689 cm⁻¹. smolecule.com

Table 2: Expected Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Bond | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|---|

| Sulfonyl | S=O | Asymmetric & Symmetric Stretch | 1350-1300 & 1160-1120 |

| Amine / Imine | N-H | Stretch | 3400-3100 (broad) |

| Imine | C=N | Stretch | 1690-1640 |

| Alkyl | C-H | Stretch | 3000-2850 |

| Alkyl Halide | C-Cl | Stretch | 800-600 |

Note: These are general expected ranges and actual values may vary.

Mass Spectrometry (MS) for Reaction Intermediate Identification and Purity Assessment

Mass spectrometry is a critical technique for determining the molecular weight of this compound and assessing its purity. It is used to confirm the presence of the target compound in reaction mixtures and as a quality control tool for the isolated intermediate.

HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula of a compound. This is a definitive method for confirming the identity of this compound. The computed exact masses for the free base and its hydrochloride salt are available in public databases. nih.govnih.gov

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Species | Molecular Formula | Ion Type | Calculated Exact Mass (Da) | Source |

|---|---|---|---|---|

| Free Base | C₃H₈ClN₃O₂S | [M+H]⁺ | 186.01040 | nih.gov |

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a parent ion (e.g., the [M+H]⁺ ion) to generate a characteristic pattern of daughter ions. This fragmentation pattern serves as a structural fingerprint. While specific experimental MS/MS studies on this compound are not published, a theoretical fragmentation pathway can be proposed based on its structure. Common fragmentation would involve the loss of small neutral molecules like HCl, the cleavage of the propyl chain, and breaks within the sulfamoyl group.

Table 4: Plausible Theoretical MS/MS Fragments for [C₃H₈ClN₃O₂S+H]⁺ (m/z 186.01)

| Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Plausible Fragment Structure |

|---|---|---|

| 149.98 | HCl | Ion resulting from loss of hydrogen chloride |

| 106.05 | SO₂NH₂ | Propyl-imidamide fragment |

| 80.96 | C₃H₆ClN | Sulfamoyl imine fragment [HN=S(O)₂NH₂]⁺ |

| 44.05 | C₂H₃ClS(O)₂ | Acetamidine fragment [CH₃C(NH)NH₂]⁺ (after rearrangement) |

Note: This table represents a theoretical analysis of potential fragmentation pathways. Actual fragmentation would require experimental verification.

X-ray Diffraction Studies of Solid-State Structure and Intermolecular Interactions

The solid-state structure is heavily influenced by a network of intermolecular interactions. Given the functional groups present in this compound—specifically the amidinium group, the sulfamoyl moiety, and the chloroalkane chain—a variety of non-covalent interactions are expected to govern its crystal packing. These interactions include:

Hydrogen Bonding: The N-H protons of the amidinium and sulfamoyl groups are strong hydrogen bond donors, while the oxygen atoms of the sulfamoyl group and the nitrogen atoms are effective hydrogen bond acceptors. These interactions are anticipated to be primary determinants of the crystal structure.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules.

While specific crystallographic data for this compound is not widely published in public literature, research on analogous halogenated organic compounds has demonstrated the critical role of weak interactions, such as Cl···Cl and C-H···π interactions, in dictating their polymorphic forms. ias.ac.in Polymorphism, the ability of a compound to exist in multiple crystalline forms, can have profound implications for the physical properties of the material, including its solubility and melting point. chemicalbook.comechemi.com

A hypothetical table of crystallographic data that could be obtained from an XRD analysis of a single crystal of this compound is presented below.

| Crystal Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 978.6 |

| Z | 4 |

Note: The data in this table is hypothetical and serves as an example of the parameters that would be determined through X-ray diffraction analysis.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity (If Chiral Derivatives are Studied)

The parent molecule, this compound, is achiral and therefore does not exhibit optical activity. Consequently, techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are not applicable for its direct analysis.

However, should chiral derivatives of this compound be synthesized, for instance, through the introduction of a stereocenter, chiroptical spectroscopy would become an essential tool for their characterization.

Circular Dichroism (CD) measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum provides information about the secondary structure and conformation of chiral molecules. For a chiral derivative of this compound, a CD spectrum would be unique to a specific enantiomer, allowing for its identification and the determination of its enantiomeric excess.

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. aps.org An ORD spectrum can be used to identify the presence of chiral centers and to determine the absolute configuration of a molecule by comparing its spectrum to that of known standards.

In the context of pharmaceutical development, where single-enantiomer drugs are often preferred due to their higher specificity and potentially lower side effects, the ability to confirm the enantiomeric purity of chiral intermediates is paramount. Therefore, if a synthetic route were to produce a chiral derivative of this compound, CD and ORD would be vital for ensuring the stereochemical integrity of the final active pharmaceutical ingredient.

Functionalization and Derivatization Strategies

Modification of the Imidamide Nitrogen Atoms

The imidamide functional group, with its two nitrogen atoms, presents opportunities for derivatization, such as alkylation and acylation. While specific literature on the direct modification of the imidamide nitrogens of 3-Chloro-N-sulfamoylpropanimidamide is not extensively detailed, the general reactivity of N-sulfonyl amidines suggests that such transformations are feasible. The synthesis of N-sulfonyl amidines can be achieved through various methods, including the intermolecular condensation between sulfonamides and amides, which highlights the potential for forming C-N bonds at the imidamide nitrogen. rsc.org

Furthermore, general methods for the N-alkylation of sulfonamides are well-established, providing a basis for potential modifications at the imidamide nitrogen that is not directly attached to the sulfonyl group. organic-chemistry.org These modifications could be used to introduce a variety of substituents, thereby altering the steric and electronic properties of the molecule, which could be valuable in the design of new chemical entities.

Derivatization at the Sulfamoyl Nitrogen

The nitrogen atom of the sulfamoyl group (-SO₂NH₂) is another key site for derivatization. Research into the structure-activity relationships of histamine (B1213489) H₂ receptor antagonists has shown that the introduction of alkyl or aralkyl groups at this terminal nitrogen is a viable synthetic strategy. nih.gov Specifically, in a series of N-sulfamoyl and N-sulfonyl amidine derivatives, modification of the sulfamoyl nitrogen was performed to evaluate the impact on biological activity. nih.gov

These studies indicate that while derivatization at this position is synthetically accessible, it can significantly influence the pharmacological profile of the resulting compounds. For instance, the introduction of substituents at the sulfamoyl nitrogen in famotidine-related compounds was found to reduce their H₂-receptor antagonist activity. nih.gov This underscores the importance of this position in the molecule's interaction with its biological target. The synthesis of various N-phenylsulfonamide derivatives and their investigation for enzyme inhibition further showcases the broad interest in modifying the sulfonamide moiety in the development of bioactive compounds. nih.gov

Exploiting the 3-Chloro Group for Further Functionalization

The presence of a chlorine atom on the propyl chain provides a classic handle for a variety of chemical transformations, most notably nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

The carbon-chlorine bond in this compound is susceptible to attack by nucleophiles, leading to the displacement of the chloride ion. This Sₙ2-type reaction is a cornerstone of its utility in synthesis. A prime example of this reactivity is in the industrial synthesis of the well-known anti-ulcer drug, famotidine (B1672045). google.comnih.gov

In this process, this compound hydrochloride is reacted with a sulfur nucleophile, S-(2-guanidinothiazol-4-ylmethyl)isothiourea. The sulfur atom of the isothiourea derivative attacks the carbon bearing the chlorine atom, leading to the formation of a new carbon-sulfur bond and the displacement of the chloride, a key step in assembling the final famotidine structure. google.com This reaction is typically carried out in an alkaline aqueous solution. google.com The general principle of nucleophilic substitution on alkyl halides is a fundamental concept in organic chemistry, and its application to this compound highlights the compound's role as a valuable building block. acsgcipr.org

Table 1: Nucleophilic Substitution in the Synthesis of Famotidine

| Reactant 1 | Reactant 2 (Nucleophile) | Product |

|---|

While direct examples of palladium-catalyzed cross-coupling reactions with this compound are not prevalent in the literature, the presence of an alkyl chloride suggests the potential for such transformations. Palladium-catalyzed reactions like the Suzuki and Heck couplings are powerful tools for forming carbon-carbon bonds. youtube.comyoutube.com These reactions typically involve the coupling of an organohalide with an organoboron compound (Suzuki) or an alkene (Heck). nih.govbeilstein-journals.org

Given the advancements in cross-coupling methodologies, it is conceivable that under appropriate catalytic conditions, the 3-chloro group could participate in these reactions. For instance, palladium catalysts with specialized ligands have been developed to activate C-Cl bonds, which are generally less reactive than C-Br or C-I bonds, for cross-coupling. nih.govchemrxiv.org The application of such a strategy to this compound could open up avenues for the synthesis of novel analogs with carbon-based substituents at the propyl chain, significantly expanding the chemical space accessible from this intermediate.

Synthesis of Novel Heterocyclic Systems Incorporating the this compound Scaffold

The chemical reactivity of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. The most prominent example is its use in the synthesis of the thiazole (B1198619) ring system found in famotidine. google.comsmolecule.com The reaction involves the formation of the thiazole ring in a separate precursor, which is then coupled with the this compound moiety via nucleophilic substitution. gpatindia.com

Beyond this, the N-sulfonyl amidine functionality itself is a versatile building block for constructing other heterocycles. For example, N-sulfonyl amidines have been used in the synthesis of 1,2,3-triazoles. nih.gov Furthermore, the development of new methods for constructing nitrogen heterocycles, such as 1,2,4-thiadiazines and 1,2,4-thiadiazocines, has been achieved using related N-(chlorosulfonyl)imidoyl chlorides, suggesting that the sulfamoylproponimidamide scaffold could be adapted for similar cyclization strategies. beilstein-journals.orgnih.govusm.edumdpi.com These approaches often involve intramolecular cyclization reactions, where different parts of the molecule react to form a new ring system.

Design and Synthesis of Chemically Related Analogs for Structure-Reactivity Studies

This compound and its derivatives have been central to structure-activity relationship (SAR) studies, particularly in the development of histamine H₂ receptor antagonists. The synthesis of a series of N-sulfamoyl and N-sulfonyl amidines, including famotidine, allowed researchers to probe the structural requirements for potent biological activity. nih.gov

These studies revealed key insights, such as the superior potency of sulfamoyl amidines over sulfonyl amidines and the negative impact of substitution on the terminal sulfamoyl nitrogen on activity. nih.gov The general SAR for H₂-antihistamines emphasizes the importance of a structure that resembles histamine and the role of the sulfur atom and the N-cyanoamino or equivalent group in potency and selectivity. gpatindia.com Patents related to the synthesis of famotidine also disclose a variety of related N-sulfamyl-propionamidine derivatives, indicating a broad exploration of the chemical space around this core structure for therapeutic purposes. google.com The synthesis and evaluation of these analogs are crucial for optimizing drug candidates and understanding their mechanism of action at a molecular level.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Famotidine |

| S-(2-guanidinothiazol-4-ylmethyl)isothiourea |

| N-sulfonyl amidines |

| N-phenylsulfonamide |

| 1,2,3-triazoles |

| 1,2,4-thiadiazines |

| 1,2,4-thiadiazocines |

Exploration of Chemical Applications Non Clinical Focus

Role as Synthetic Intermediates in Complex Organic Synthesis (e.g., Famotidine (B1672045) Precursor Chemistry)

The most prominent and well-documented application of 3-Chloro-N-sulfamoylpropanimidamide is as a crucial intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry. pharmaffiliates.com Its primary role is as a key building block in the manufacturing of Famotidine, a potent histamine (B1213489) H2-receptor antagonist. pharmaffiliates.comnih.gov

In the synthesis of Famotidine, this compound undergoes a condensation reaction with a guanidinothiazole derivative. google.com This reaction forms the core structure of the final active pharmaceutical ingredient. The process involves the nucleophilic substitution of the chlorine atom by a sulfur-containing group from the thiazole (B1198619) moiety, effectively linking the two precursor molecules. The reaction is a pivotal step in constructing the final, more complex famotidine molecule. google.com The compound is often handled as its hydrochloride salt, which enhances its stability and solubility for these synthetic processes. synzeal.comgoogle.com

Table 1: Key Reactants in Famotidine Synthesis

| Reactant | Role |

|---|---|

| This compound | Provides the sulfamoylpropionimidamide backbone |

Potential in Agrochemical Research (excluding efficacy/toxicity profiles)

While the documented applications of this compound are overwhelmingly in the pharmaceutical sector, its chemical structure possesses functionalities that could be of interest in agrochemical research. The combination of a reactive alkyl chloride, a sulfamoyl group, and an imidamide function offers several handles for chemical modification to create novel molecular scaffolds. However, current scientific literature does not provide specific examples of its direct use in the development of pesticides or herbicides.

Chemical Transformations Relevant to Agrochemical Scaffold Design

The potential utility of this compound in designing agrochemical scaffolds stems from the reactivity of its distinct functional groups:

Nucleophilic Substitution: The primary chloroalkane group is a reactive site for nucleophilic substitution reactions. This allows for the introduction of a wide variety of other functional groups by reacting it with different nucleophiles (e.g., thiols, amines, azides), which is a common strategy in the combinatorial synthesis of potential agrochemicals.

Condensation and Cyclization Reactions: The imidamide and sulfamoyl moieties contain multiple nitrogen and oxygen atoms. These groups can participate in condensation or cyclization reactions to form various heterocyclic structures, which are prevalent in many commercial agrochemicals.

Derivatization of the Sulfamoyl Group: The sulfamoyl group (-SO2NH2) can be further functionalized, potentially altering the solubility and transport properties of a resulting molecule, a key consideration in agrochemical design.

Application in Material Science (e.g., Polymer Chemistry, Coordination Polymers)

Based on a review of available scientific and technical literature, there are no established applications of this compound in the fields of polymer chemistry or material science. ambeed.comsigmaaldrich.combldpharm.com While its functional groups could theoretically be used to synthesize monomers or cross-linking agents for polymers, or to create ligands for coordination polymers, these applications have not been reported.

Use in Catalysis and Ligand Design (If Applicable for its Functional Groups)

The application of this compound itself as a catalyst or ligand is not documented in the reviewed literature. google.comgoogle.com However, the functional groups within the molecule, specifically the nitrogen atoms of the imidamide and sulfamoyl groups and the sulfur atom, possess lone pairs of electrons that could potentially coordinate with metal ions. This suggests a theoretical potential for its derivatives to act as ligands in coordination chemistry. For instance, the related compound Famotidine, which is synthesized from this compound, has been shown to form complexes with metal ions like zinc, copper, and nickel. tandfonline.comtandfonline.comscielo.br This complex formation occurs through the various nitrogen and sulfur atoms in the Famotidine molecule, demonstrating that the underlying structural motifs have chelation capabilities. tandfonline.comtandfonline.comscielo.br

Development of Advanced Analytical Reagents or Probes

In the context of analytical chemistry, this compound serves as an important analytical reagent, specifically as a reference standard in the quality control of Famotidine production. synzeal.com Chemical suppliers provide this compound for use in analytical method development, method validation (AMV), and for Quality Control (QC) applications for Abbreviated New Drug Applications (ANDAs). synzeal.com As a certified reference material or pharmaceutical secondary standard, it allows analytical laboratories to accurately quantify the amount of Famotidine and its related impurities in drug products, ensuring the final product meets regulatory specifications. synzeal.comsigmaaldrich.comnawah-scientific.com

Table 2: List of Mentioned Chemical Compounds

| Compound Name | CAS Number |

|---|---|

| This compound | 106492-70-0 |

| This compound Hydrochloride | 106649-95-0 |

| Famotidine | 76824-35-6 |

| Zinc | 7440-66-6 |

| Copper | 7440-50-8 |

Future Prospects and Emerging Research Areas

Integration with Flow Chemistry and Automated Synthesis for Scalable Production and Discovery

The pharmaceutical industry is increasingly adopting flow chemistry and automated synthesis to enhance the efficiency, safety, and scalability of chemical processes. nih.govpurdue.eduyoutube.com For a compound of industrial significance like 3-Chloro-N-sulfamoylpropanimidamide, these technologies offer considerable advantages over traditional batch processing.

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a tank, provides superior control over reaction parameters such as temperature, pressure, and reaction time. This precise control can lead to higher yields, improved purity, and enhanced safety, particularly for exothermic reactions. google.com While specific studies on the flow synthesis of this compound are not yet prevalent in the literature, the known batch synthesis, which involves the reaction of 3-chloropropionitrile (B165592) with sulfamide (B24259), is amenable to adaptation in a flow regime. prepchem.com The use of packed-bed reactors with immobilized reagents or catalysts could further streamline the process, minimizing waste and simplifying purification.

Automated synthesis platforms, integrated with high-throughput screening, have the potential to accelerate the discovery of new derivatives of this compound. researchgate.net By systematically varying starting materials and reaction conditions, vast libraries of related compounds can be rapidly synthesized and tested for biological activity. This approach is particularly valuable for exploring the structure-activity relationships of the sulfamoylpropanimidamide scaffold.

Table 1: Comparison of Batch vs. Potential Flow Synthesis of this compound

| Feature | Traditional Batch Synthesis | Potential Flow Synthesis |

| Scalability | Limited by reactor size | Easily scalable by extending reaction time or using parallel reactors |

| Safety | Potential for thermal runaway in large batches | Enhanced heat transfer and smaller reaction volumes improve safety |

| Process Control | Difficult to maintain uniform conditions | Precise control over temperature, pressure, and stoichiometry |

| Product Quality | Potential for batch-to-batch variability | Consistent product quality and impurity profiles |

| Efficiency | May involve multiple manual operations | Amenable to automation and continuous processing |

Development of More Sustainable and Environmentally Benign Synthetic Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical industry. For this compound, research is moving towards developing more sustainable and environmentally friendly production methods.

One approach involves the use of greener solvents or even solvent-free conditions. A patent for the preparation of N-sulfamyl-propionamidine derivatives describes a process with high yields and the potential for recycling unreacted starting materials, which aligns with the goals of atom economy and waste reduction. epo.orggoogle.com Further research could explore the use of water as a solvent, which would significantly improve the environmental profile of the synthesis.

The development of catalytic methods is another key area of green chemistry. The use of recyclable solid acid catalysts, for instance, could replace corrosive and hazardous reagents often employed in amidine synthesis. researchgate.net Additionally, exploring enzymatic or biocatalytic routes could offer highly selective and environmentally benign alternatives to traditional chemical synthesis.

Advanced Computational Modeling for Predictive Chemical Properties and Reactivity

Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules, thereby guiding experimental research. For this compound, advanced computational modeling can provide valuable insights into its chemical properties and reactivity.

Density Functional Theory (DFT) calculations can be employed to determine the electronic structure, molecular geometry, and vibrational frequencies of the molecule. This information is crucial for understanding its stability and spectroscopic characteristics. Furthermore, computational methods can predict the reactivity of the compound by mapping its electrostatic potential and identifying sites susceptible to nucleophilic or electrophilic attack. nih.gov

Molecular dynamics simulations can be used to study the conformational flexibility of the this compound scaffold and its interactions with solvents or biological targets. This is particularly relevant for designing new molecules with specific binding affinities. Predictive models for properties such as solubility, lipophilicity, and metabolic stability can also be developed using quantitative structure-property relationship (QSPR) studies, aiding in the early stages of drug design.

Exploration of Novel Reaction Pathways and Chemical Transformations for the Scaffold

Beyond its established role as a precursor to Famotidine (B1672045), the this compound scaffold possesses a unique combination of functional groups that could be exploited for novel chemical transformations. The presence of a reactive chloropropyl group, an amidine moiety, and a sulfamoyl group opens up a wide range of synthetic possibilities.

The chlorine atom can be displaced by various nucleophiles to introduce new functionalities. For instance, reaction with thiols, amines, or azides could lead to a diverse array of derivatives. The amidine group can participate in cyclization reactions to form various heterocyclic systems, which are prevalent in many biologically active compounds. mdpi.com For example, condensation reactions with dicarbonyl compounds could yield pyrimidine (B1678525) or imidazole (B134444) derivatives.

The sulfamoyl group also offers opportunities for modification. It can be further functionalized or used as a directing group in subsequent reactions. The exploration of these novel reaction pathways could lead to the discovery of compounds with unique chemical structures and potentially new pharmacological activities. Research into the synthesis of novel bis-triazole scaffolds from related precursors highlights the potential for creative synthetic strategies involving similar functional groups. nih.gov

Design of Next-Generation Chemical Entities Based on the Core Structure

The this compound core structure can serve as a valuable building block for the design of next-generation chemical entities with potential therapeutic applications. By leveraging the understanding of its reactivity and the insights gained from computational modeling, medicinal chemists can rationally design new molecules with improved properties.

One promising area is the development of new anti-ulcer agents. While Famotidine is a highly effective drug, there is always a need for new therapies with improved efficacy, selectivity, or pharmacokinetic profiles. By modifying the core structure of this compound, it may be possible to design novel H2 receptor antagonists or compounds that act on different targets involved in gastric acid secretion.

Furthermore, the scaffold could be explored for other therapeutic areas. The presence of the sulfamoyl group, a common feature in many diuretic and antibacterial drugs, suggests that derivatives of this compound could exhibit a range of biological activities. Systematic structural modifications and subsequent biological screening could uncover new lead compounds for various diseases. The design of prodrugs based on the Famotidine structure is an existing strategy that could be expanded upon by utilizing the versatility of the this compound intermediate.

Q & A

Q. How can open-data principles be balanced with intellectual property concerns in pharmacological studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.